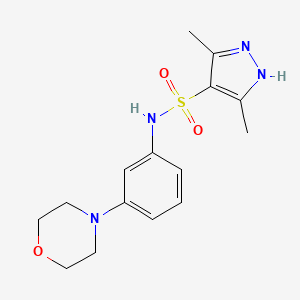
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's mechanism of action involves binding to a specific protein known as heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival. By inhibiting HSP90, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide disrupts the activity of several signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of certain enzymes involved in cancer cell proliferation and survival. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is its potential therapeutic applications in cancer and other diseases. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one of the limitations of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is its relatively low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain cancer types.
Direcciones Futuras
There are several future directions for research on 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide, including:
1. Further optimization of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's chemical structure to improve its potency and selectivity as an HSP90 inhibitor.
2. Investigation of the potential therapeutic applications of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Evaluation of the efficacy of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Investigation of the molecular mechanisms underlying 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide's anti-inflammatory properties.
5. Development of new drug delivery systems to improve the bioavailability and efficacy of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide.
Conclusion:
In conclusion, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is a promising chemical compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the inhibition of HSP90, which plays a critical role in cancer cell survival. Despite its limitations, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has several advantages, including low toxicity and good bioavailability. Future research on 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide should focus on further optimization of its chemical structure, investigation of its potential therapeutic applications in other diseases, and evaluation of its efficacy in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide involves the reaction of 3-morpholin-4-ylphenyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of sulfamic acid. The resulting compound is purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-15(12(2)17-16-11)23(20,21)18-13-4-3-5-14(10-13)19-6-8-22-9-7-19/h3-5,10,18H,6-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBGSEJPCFJMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide](/img/structure/B6638592.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6638598.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)



![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)

![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)